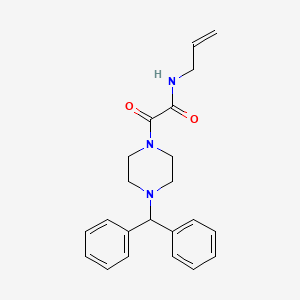

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-2-13-23-21(26)22(27)25-16-14-24(15-17-25)20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20H,1,13-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQIKWQYRPOSJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of the compound N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is human carbonic anhydrase (hCA). Human carbonic anhydrases are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions.

Mode of Action

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide interacts with its target, human carbonic anhydrase, by inhibiting its activity. The compound is designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II.

Biochemical Pathways

The inhibition of human carbonic anhydrase by N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide affects the carbon dioxide hydration pathway. This can have downstream effects on processes that rely on the products of this reaction, such as the regulation of pH and the transport of carbon dioxide and bicarbonate in the body.

Result of Action

The molecular and cellular effects of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide’s action include the inhibition of human carbonic anhydrase activity. This can lead to changes in the concentrations of carbon dioxide and bicarbonate in the body, potentially affecting processes such as pH regulation and the transport of these molecules.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide. For example, the pH of the environment can affect the compound’s solubility and stability, while the presence of other molecules can influence its interaction with its target, human carbonic anhydrase.

Biological Activity

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of human carbonic anhydrase (hCA). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various studies, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide is , with a molecular weight of approximately 363.461 g/mol. The compound features a piperazine ring, which is known for its pharmacological properties, making it a valuable scaffold in drug design.

N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide primarily acts as an inhibitor of human carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues. The inhibition of hCA affects the hydration of carbon dioxide, which can have downstream effects on physiological processes, including respiration and renal function.

Inhibition Studies

Research indicates that N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide exhibits significant inhibitory activity against different isoforms of human carbonic anhydrases (hCA II and hCA VII). A comparative analysis showed that the compound stabilizes more interactions in the active site of hCA VII than in hCA II, suggesting a selective inhibition profile .

Anticancer Activity

In vitro studies have demonstrated that compounds related to N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide exhibit anticancer properties , particularly against HeLa cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Cytotoxicity and Structure–Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis has been conducted to understand the cytotoxic effects of this compound. It was found that modifications to the piperazine moiety significantly influence the cytotoxic potency against various cancer cell lines. For instance, certain substitutions on the benzene ring enhance the overall activity by improving binding affinity to target proteins.

Data Summary

Case Studies

Several studies have explored the biological effects of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide:

- Study on Carbonic Anhydrase Inhibition : This research provided crystallographic data demonstrating how the compound interacts with hCA isoforms, revealing insights into its selective inhibition mechanism .

- Cytotoxicity Assessment : A comprehensive evaluation was conducted on various cancer cell lines, confirming that modifications to the compound's structure could significantly alter its effectiveness as an anticancer agent.

- Therapeutic Implications : The findings suggest potential applications in treating conditions influenced by carbonic anhydrase activity, such as glaucoma and certain types of cancer, warranting further investigation into clinical applications .

Scientific Research Applications

Inhibition of Human Carbonic Anhydrases

Mechanism of Action:

Recent studies have demonstrated that compounds containing the benzhydrylpiperazine moiety can effectively inhibit human carbonic anhydrases (hCAs), particularly isoforms II and VII. The inhibition mechanism involves the formation of stable complexes with the enzyme active sites, leading to a decrease in enzymatic activity, which is crucial for various physiological processes such as acid-base balance and fluid secretion.

Case Study:

A study published in the New Journal of Chemistry detailed the crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with hCA II and hCA VII. The results indicated that the compound exhibited a higher number of polar and hydrophobic interactions with hCA VII compared to hCA II, suggesting a selective inhibition profile that could be exploited for therapeutic purposes .

Anticancer Properties

Therapeutic Potential:

The compound has shown promise in preclinical models for treating various cancers, including melanoma and breast cancer. Its ability to inhibit carbonic anhydrases may contribute to its anticancer effects by disrupting tumor microenvironment homeostasis.

Research Findings:

In vitro studies have indicated that N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of intracellular pH and the inhibition of tumor-associated angiogenesis, which are critical factors in cancer progression.

Comparative Analysis of Related Compounds

To better understand the applications of N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide, it is useful to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Structure | Target Enzyme | Inhibition Type | Cancer Type |

|---|---|---|---|---|

| N-allyl-2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetamide | Structure | hCA II, hCA VII | Competitive | Melanoma, Breast Cancer |

| 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Structure | hCA II, hCA VII | Competitive | Various Tumors |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

The target compound shares a benzhydrylpiperazinyl-oxoacetamide backbone with several analogs (Table 1). Key structural differences lie in the substituents attached to the nitrogen or carbonyl groups:

Key Observations :

- The allyl group in the target compound may confer moderate lipophilicity compared to polar sulfamoyl groups in 6d .

- Fluorinated analogs (e.g., 6h) likely exhibit improved pharmacokinetic profiles due to fluorine’s electronegativity and metabolic resistance .

- D-24851’s indole-pyridinyl structure correlates with its microtubule-targeting mechanism, a feature absent in simpler benzhydrylpiperazine derivatives .

Key Observations :

- High-yield syntheses (e.g., 99% for 2a) are achievable with optimized coupling conditions .

- Lower yields (e.g., 70% for 5a) may arise from multi-step reactions or purification challenges .

- The target compound’s synthesis would require careful optimization of the allylation step, which may introduce steric hindrance.

Physical and Pharmacological Properties

Melting Points

Key Observations :

- Lack of fluorination or sulfonamide groups could limit metabolic stability compared to 6h or 6d .

Q & A

Q. What safety protocols are essential for handling this compound in electrophysiology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.